"1-Carbobenzoxy-3-methylimidazolium Triflate" IUPAC name and CAS number
"1-Carbobenzoxy-3-methylimidazolium Triflate" IUPAC name and CAS number
An In-depth Technical Guide to 1-Carbobenzoxy-3-methylimidazolium Triflate
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern organic synthesis and drug development, the demand for reagents that offer high efficiency, stability, and specificity is paramount. 1-Carbobenzoxy-3-methylimidazolium Triflate, an imidazolium-based ionic liquid, has emerged as a significant tool, particularly in the realm of amine protection chemistry. This guide provides a comprehensive technical overview of this reagent, designed for researchers, chemists, and professionals in drug development. We will delve into its fundamental properties, a robust synthesis protocol, mechanistic insights into its primary application, and its advantages over classical reagents, grounding all claims in authoritative scientific principles.
The core of this reagent's utility lies in its dual nature. As an ionic liquid, it possesses unique physicochemical properties such as low vapor pressure, high thermal stability, and tunable solubility.[1] As a derivative of the well-established benzyloxycarbonyl (Cbz) protecting group, it offers a refined method for the protection of primary and secondary amines, a critical step in peptide synthesis and the elaboration of complex nitrogen-containing molecules.[2][3] The trifluoromethanesulfonate (triflate) anion further enhances its utility by being a non-coordinating, stable counter-ion that does not interfere with the desired chemical transformation.[1]
Part 1: Core Identification and Physicochemical Properties
Precise identification and understanding of a reagent's properties are the foundation of its effective application.
Nomenclature and Structural Details
The compound is formally recognized by its IUPAC name and CAS number, though several synonyms are commonly used in commercial and research contexts.
| Identifier | Value | Source(s) |
| IUPAC Name | benzyl 3-methylimidazol-3-ium-1-carboxylate;trifluoromethanesulfonate | [4] |
| CAS Number | 163080-99-7 | [4] |
| Common Synonyms | 1-Cbz-3-methylimidazolium Triflate, 1-Benzyloxycarbonyl-3-methylimidazolium Trifluoromethanesulfonate | [5][6] |
| Molecular Formula | C₁₃H₁₃F₃N₂O₅S | [4] |
| Molecular Weight | 366.31 g/mol | [4] |
Below is the two-dimensional chemical structure of the ionic pair.
Caption: Chemical structure of the title compound.
Physicochemical and Safety Data
The physical properties and safety profile are critical for experimental design and safe handling. The compound is a stable solid under standard conditions, with good solubility in water, a characteristic that can be advantageous for workup procedures.[6]
| Property | Value | Source(s) |
| Physical State | White to off-white crystalline powder/solid | [5][6] |
| Solubility | Soluble in water | [6] |
| Storage Conditions | Room temperature, in a cool, dark place (<15°C recommended) | [6] |
| Purity (Commercial) | >98.0% (HPLC) | [6] |
GHS Hazard Information:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4][6]
-
Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364.[6] Users must wash hands thoroughly after handling, wear protective gloves and eye protection, and follow specific procedures for skin and eye contact.[6]
Part 2: Synthesis Protocol
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis workflow.
Step-by-Step Methodology
Step 1: Synthesis of 1-Carbobenzoxy-3-methylimidazolium Chloride (Intermediate)
This step involves the N-acylation of 1-methylimidazole with benzyl chloroformate. The lone pair of the sp²-hybridized nitrogen in 1-methylimidazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile.
-
Reagents: Dissolve 1.0 equivalent of freshly distilled 1-methylimidazole in the solvent.
-
Reaction: Cool the solution to 0 °C using an ice bath. Slowly add 1.05 equivalents of benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution.
-
Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by TLC or ¹H NMR.
-
Workup: The resulting imidazolium chloride salt may precipitate from the solution. If not, the solvent can be removed under reduced pressure to yield the crude product. The product should be washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
Causality: The choice of an aprotic polar solvent like acetonitrile facilitates the SₙAc (Nucleophilic Acyl Substitution) reaction. The quaternization of the imidazole nitrogen results in the formation of a stable imidazolium salt.
Step 2: Anion Metathesis to Yield the Triflate Salt
This step exchanges the chloride anion for the desired triflate anion. Using a silver salt is often effective due to the precipitation of silver chloride, which drives the reaction to completion based on Le Châtelier's principle.[7]
-
Setup: Dissolve the crude 1-Carbobenzoxy-3-methylimidazolium chloride from Step 1 in a suitable solvent like deionized water or a polar organic solvent (e.g., acetone).
-
Reagent Addition: Add 1.0 equivalent of silver triflate (AgOTf) to the solution. A white precipitate of silver chloride (AgCl) should form immediately.
-
Reaction: Stir the mixture at room temperature for 1-2 hours in the dark to prevent silver salt decomposition.
-
Isolation: Filter the mixture through a pad of Celite® to remove the AgCl precipitate.
-
Purification: Wash the filtrate with small portions of the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure. The resulting solid should be dried under high vacuum to yield the final product, 1-Carbobenzoxy-3-methylimidazolium Triflate.[9]
Self-Validation: The completeness of the anion exchange can be verified by a qualitative test for chloride ions. A small sample of the final product dissolved in water should not produce a precipitate upon addition of aqueous silver nitrate solution. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Application as a Cbz-Protecting Reagent
The primary and most logical application of this reagent is for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto primary and secondary amines. The Cbz group is a cornerstone of peptide synthesis due to its stability under a wide range of conditions and its clean removal via catalytic hydrogenolysis.[2][10]
Proposed Reaction Mechanism
1-Carbobenzoxy-3-methylimidazolium Triflate functions as an efficient electrophilic "Cbz+" source. The mechanism is a direct nucleophilic acyl substitution.
Caption: Proposed mechanism for Cbz-protection of an amine.
Mechanistic Explanation:
-
Activation: The imidazolium ring is an excellent leaving group. Its positive charge creates a strong electron-withdrawing effect on the carbamate carbonyl carbon, rendering it highly electrophilic.
-
Nucleophilic Attack: The lone pair of the amine nucleophile attacks this electrophilic carbonyl carbon.
-
Intermediate Collapse: A transient tetrahedral intermediate is formed. This intermediate rapidly collapses, reforming the carbonyl double bond and expelling the neutral 1-methylimidazole molecule as the leaving group.
-
Proton Transfer: A final proton transfer step, typically facilitated by a mild base present in the reaction mixture, neutralizes the protected amine.
Advantages over Classical Reagents
This reagent offers several field-proven advantages over the traditional reagent, benzyl chloroformate (Cbz-Cl).
| Feature | 1-Carbobenzoxy-3-methylimidazolium Triflate | Benzyl Chloroformate (Cbz-Cl) |
| Physical State | Crystalline Solid | Unstable, fuming liquid |
| Handling | Easy to handle and weigh accurately; non-volatile | Corrosive, moisture-sensitive, requires careful handling |
| Byproducts | Neutral, easily removable 1-methylimidazole | Corrosive HCl, requiring stoichiometric base scavenger |
| Stability | High thermal stability; can be stored | Decomposes over time, especially with moisture |
| Reaction Conditions | Potentially milder conditions due to activated nature | Often requires stringent Schotten-Baumann conditions |
The use of a stable, crystalline solid improves experimental reproducibility and safety. The generation of a neutral, relatively benign byproduct (1-methylimidazole) simplifies reaction workups compared to the corrosive HCl produced when using Cbz-Cl.[11]
Conclusion
1-Carbobenzoxy-3-methylimidazolium Triflate represents a sophisticated evolution of reagents used for amine protection. By embedding the reactive Cbz moiety within a stable ionic liquid framework, it provides a safer, more manageable, and highly efficient alternative to traditional methods. Its utility in organic synthesis, particularly for the intricate and sensitive steps required in pharmaceutical and peptide development, is clear. The logical synthesis protocol and the well-understood mechanistic pathway for its action underscore its reliability. As research continues to prioritize greener, safer, and more efficient chemical processes, reagents like this will undoubtedly become increasingly central to the synthetic chemist's toolkit.
References
-
PubChem. (n.d.). 1-Carbobenzoxy-3-methylimidazolium Trifluoromethanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
González-Mendoza, L., Escorihuela, J., Altava, B., Burguete, M. I., & Luis, S. V. (2015). Application of optically active chiral bis(imidazolium) salts as potential receptors of chiral dicarboxylate salts of biological relevance. Organic & Biomolecular Chemistry, 13(19), 5450-5459. DOI: 10.1039/c5ob00348b. Retrieved from [Link]
-
Vassilev, P., et al. (2010). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 15(4), 2443-2464. DOI: 10.3390/molecules15042443. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]
-
Hua, K. M., & Le, T. N. (2013). New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction. Green and Sustainable Chemistry, 3(4A), 14-17. DOI: 10.4236/gsc.2013.34A003. Retrieved from [Link]
-
Lee, J.-C. (2006). Functionalized Imidazolium Salts for Task-Specific Ionic Liquids and Their Applications. Chemical Communications, (10), 1049-63. DOI: 10.1039/b514833h. Retrieved from [Link]
-
van den Broeke, J., et al. (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Creary, X., & Willis, E. D. (2005). PREPARATION OF 1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE. Organic Syntheses, 82, 166. DOI: 10.15227/orgsyn.082.0166. Retrieved from [Link]
-
Athul B.R., Venkatesh R., & Vadivelan G. (2024). Synthesis and Characterization Studies of Benzimidazol-3-Ium Furan-2-Carboxylate Crystal. Proceedings of the Asian Research Association. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
ResearchGate. (2025). Triflic acid-promoted transacylation and deacylation reactions in ionic liquid solvents. Retrieved from [Link]
-
OAText. (n.d.). Synthesis and antimicrobial activity of imidazolium salts. Retrieved from [Link]
-
PubChem. (n.d.). 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Novel Acid-Catalyzed O-Benzylating Reagent with the Smallest Unit of Imidate Structure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of 5-(Triisopropylalkynyl) dibenzo[b,d]thiophenium triflate. Retrieved from [Link]
- Patents. (n.d.). Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.
-
Organic Syntheses. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Retrieved from [Link]
-
Journal of Kufa for Chemical Sciences. (2025). Synthesis and characterization of ionic liquids by imidazolium salts derivatives and study Molecular docking of compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lanthanum(III) Trifluoromethanesulfonate Catalyzed Direct Synthesis of Ureas from N-Benzyloxycarbonyl-, N-Allyloxycarbonyl-, and N-2,2,2-Trichloroethoxycarbonyl-Protected Amines. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. echemi.com [echemi.com]
